molecular formula C26H26BF3O4 B13990362 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate

Cat. No.: B13990362
M. Wt: 470.3 g/mol
InChI Key: BVMACBYRMAEAKX-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronate ester group and a trifluoromethyl-substituted phenyl group attached to a naphthoate backbone. These structural features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate typically involves the following steps:

    Formation of the Boronate Ester Group: This step involves the reaction of a suitable boronic acid or boronic ester with a pinacol to form the boronate ester group. The reaction is usually carried out under mild conditions using a palladium catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Naphthoate Backbone: The final step involves the coupling of the boronate ester and trifluoromethyl-substituted phenyl group with the naphthoate backbone. This is typically achieved using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate can be compared with other similar compounds, such as:

These compounds share the boronate ester group but differ in their additional functional groups and overall structure. The presence of the trifluoromethyl-substituted phenyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.

Properties

Molecular Formula

C26H26BF3O4

Molecular Weight

470.3 g/mol

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C26H26BF3O4/c1-6-32-23(31)19-14-18-13-17(16-7-10-20(11-8-16)26(28,29)30)9-12-21(18)22(15-19)27-33-24(2,3)25(4,5)34-27/h7-15H,6H2,1-5H3

InChI Key

BVMACBYRMAEAKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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